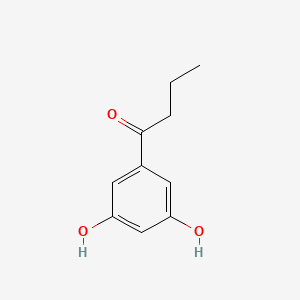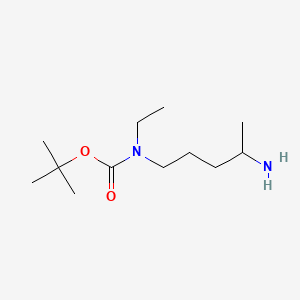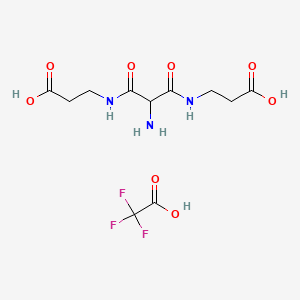![molecular formula C7H11Cl2NS B562127 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt CAS No. 1216869-95-2](/img/structure/B562127.png)
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a chloromethyl group and a deuterated isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Deuteration of the Isopropyl Group: The isopropyl group is deuterated using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Deuterium Exchange: The deuterated isopropyl group can undergo deuterium exchange reactions under specific conditions, allowing for the study of kinetic isotope effects.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiazole derivative with an amine substituent.
Scientific Research Applications
4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique isotopic labeling.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The deuterated isopropyl group can influence the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-isopropyl-4-thiazolyl Hydrochloride Salt: Similar structure but without deuterium labeling.
4-(Bromomethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt: Bromine instead of chlorine.
4-(Chloromethyl)-2-methyl-4-thiazolyl Hydrochloride Salt: Methyl group instead of isopropyl.
Uniqueness
The presence of the deuterated isopropyl group in 4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt makes it unique. This isotopic labeling can provide insights into reaction mechanisms and metabolic pathways that are not accessible with non-deuterated analogs. Additionally, the deuterium atoms can enhance the compound’s stability and alter its biological activity.
Properties
IUPAC Name |
4-(chloromethyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTGNMKKUNFVGV-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)
![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)
![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
